In Vitro Aromatase Inhibition Potency: YM511 vs. Letrozole (CGS 20267), CGS 16949A, and R 76713
YM511 is a highly potent aromatase inhibitor. In a direct comparative study using human placental microsomes, YM511 exhibited an IC50 of 0.12 nM. It was approximately 3-fold more potent than the established aromatase inhibitors CGS 16949A, CGS 20267 (letrozole), and R 76713 (vorozole) under the same assay conditions [1].
| Evidence Dimension | Aromatase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.12 nM |
| Comparator Or Baseline | CGS 16949A, CGS 20267 (letrozole), R 76713 (vorozole). Combined comparator baseline implied as ~3-fold less potent (~0.36 nM) |
| Quantified Difference | Approximately 3-fold more potent |
| Conditions | Human placental microsome assay |
Why This Matters
Higher in vitro potency may translate to a lower required dose or a more complete enzyme blockade in experimental systems, which is a critical factor for researchers selecting an aromatase inhibitor for sensitive assays.
- [1] Kudoh M, Susaki Y, Ideyama Y, Nanya T, Okada M, Shikama H, Fujikura T. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):265-71. View Source
